4-Hydroxymethyl-7-chloroquinoline
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-5,13H,6H2 |
InChI Key |
CUUVOPPQCSQSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 4-hydroxy-7-chloroquinoline with structurally related compounds, focusing on substituents, biological activities, and metabolic profiles:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The hydroxyl group increases water solubility compared to amino or alkylamino substituents (e.g., chloroquine). This may improve bioavailability but reduce membrane permeability .
- Acidity: The phenolic -OH (pKa ~8–10) can ionize at physiological pH, affecting binding to targets like DNA or enzymes. In contrast, amino groups (pKa ~10–12) remain protonated, enhancing lysosomal accumulation .
Metabolic Pathways
- 4-Hydroxy-7-chloroquinoline: Likely undergoes Phase II conjugation (glucuronidation/sulfation) and oxidation to carboxylic acid derivatives, as seen in chloroquine metabolism .
- Chloroquine: Metabolized via CYP450-mediated deethylation to desethylchloroquine, followed by oxidation to bisdesethylchloroquine and 4-amino-7-chloroquinoline .
- Hydrazinyl Derivatives : Susceptible to hydrolysis and oxidation, forming reactive intermediates that may contribute to toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Hydroxymethyl-7-chloroquinoline, and how can researchers optimize reaction conditions?
- Methodology :
- Step 1 : Start with hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% sodium hydroxide to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid .
- Step 2 : Decarboxylation to produce 4-hydroxy-7-chloroquinoline.
- Step 3 : Chlorination with phosphorus oxychloride (POCl₃) to obtain 4,7-dichloroquinoline, which can be further modified to introduce hydroxymethyl groups .
- Optimization : Control temperature (reflux conditions), solvent choice (ethanol/water mixtures), and reaction time to enhance yield (>80%) and purity (>95%). Use NMR and HRMS for intermediate characterization .
Q. Which analytical techniques are essential for confirming the structure and purity of 4-Hydroxymethyl-7-chloroquinoline?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxymethyl (-CH₂OH) and quinoline protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₈ClNO₂, calculated [M+H]⁺: 210.0321) .
- HPLC-PDA : Monitor purity (>98%) using reverse-phase columns (C18) with methanol/water gradients .
Q. How can researchers address solubility challenges during pharmacological testing?
- Strategies :
- Use co-solvents like DMSO (≤1% v/v) or ethanol for in vitro assays to maintain compound stability .
- Derivatize the hydroxymethyl group (e.g., esterification) to improve lipophilicity for in vivo studies .
Advanced Research Questions
Q. How can computational tools guide the design of 4-Hydroxymethyl-7-chloroquinoline derivatives with enhanced antimalarial activity?
- Approach :
- Virtual Screening : Use OSIRIS and Molinspiration to predict toxicity (mutagenicity, irritancy) and pharmacokinetic parameters (LogP, TPSA) .
- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group to introduce heterocycles (e.g., thiazolidinone) for improved binding to Plasmodium falciparum targets .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo antimalarial efficacy?
- Root Causes :
- Pharmacokinetic Variability : Poor oral bioavailability due to low solubility or rapid metabolism .
- Resistance Mechanisms : Overexpression of PfMDR1 transporters in P. falciparum .
- Solutions :
- Conduct PK/PD modeling to optimize dosing regimens.
- Pair with efflux pump inhibitors (e.g., verapamil) in vitro to assess resistance reversal .
Q. How can researchers ensure reproducibility in synthesizing 4-Hydroxymethyl-7-chloroquinoline?
- Best Practices :
- Detailed Protocols : Document exact reagent ratios (e.g., POCl₃:quinoline = 3:1 molar ratio) and reaction times .
- Data Sharing : Include raw NMR spectra and HPLC chromatograms in supplementary materials .
- Quality Control : Report melting points (±2°C) and elemental analysis (C, H, N within 0.4% of theoretical) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
